Lipophilicity (XLogP3) Differentiation: Ethylamine Linker Versus Direct Amine and Methylamine Analogs
The target compound exhibits a calculated XLogP3 of 0.4, which represents a notable shift in lipophilicity compared to the closer amine analog (2-(methylthio)pyrimidin-5-amine, predicted XLogP3 ~0.1) and a larger difference versus the methylamine analog (predicted XLogP3 ~0.7). This intermediate hydrophilicity, conferred by the ethylamine linker, may modulate membrane permeability and pharmacokinetic behavior when incorporated into lead compounds [1].
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 (predicted) |
| Comparator Or Baseline | 2-(methylthio)pyrimidin-5-amine: XLogP3 ~0.1; (2-(methylthio)pyrimidin-5-yl)methanamine: XLogP3 ~0.7 (both predicted) |
| Quantified Difference | ΔXLogP3 = +0.3 vs. direct amine; ΔXLogP3 = −0.3 vs. methylamine analog |
| Conditions | Predicted values from XLogP3 algorithm (PubChem/Kuujia); experimental LogP not reported. |
Why This Matters
Lipophilicity directly influences membrane permeability and off-target binding; a 0.3 log unit difference can translate to meaningful changes in CNS penetration or cellular uptake.
- [1] Kuujia, CAS 944905-65-1 Computed Properties: XLogP3 = 0.4; comparison values estimated from analogous structures using ACD/Labs and XLogP3 prediction tools. View Source
